molecular formula C10H8ClFO2 B2494267 6-Chloro-2-fluoro-3-methylcinnamic acid CAS No. 682804-90-6

6-Chloro-2-fluoro-3-methylcinnamic acid

Cat. No.: B2494267
CAS No.: 682804-90-6
M. Wt: 214.62
InChI Key: MUGWBDDSSSTZQJ-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-fluoro-3-methylcinnamic acid is an organic compound with the molecular formula C10H8ClFO2. It is a derivative of cinnamic acid, characterized by the presence of chloro, fluoro, and methyl substituents on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-fluoro-3-methylcinnamic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-2-fluoro-3-methylbenzaldehyde and malonic acid.

    Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 6-chloro-2-fluoro-3-methylbenzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the corresponding cinnamic acid derivative.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-3-methylcinnamic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or borane are commonly employed.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation and Reduction Products: Carboxylates or alcohols, respectively.

    Coupling Products:

Scientific Research Applications

6-Chloro-2-fluoro-3-methylcinnamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-methylcinnamic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In pharmaceuticals, its mechanism of action would depend on the target molecule it is designed to interact with. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluoro-3-methylcinnamic acid
  • 4-Chloro-2-fluoro-3-methylcinnamic acid
  • 6-Chloro-2-fluoro-4-methylcinnamic acid

Uniqueness

6-Chloro-2-fluoro-3-methylcinnamic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and potential pharmaceutical uses .

Properties

IUPAC Name

(E)-3-(6-chloro-2-fluoro-3-methylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO2/c1-6-2-4-8(11)7(10(6)12)3-5-9(13)14/h2-5H,1H3,(H,13,14)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGWBDDSSSTZQJ-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C=CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1)Cl)/C=C/C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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